molecular formula C21H26FN7 B12247755 N-[(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methyl]-5-fluoro-N,6-dimethylpyrimidin-4-amine

N-[(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methyl]-5-fluoro-N,6-dimethylpyrimidin-4-amine

Cat. No.: B12247755
M. Wt: 395.5 g/mol
InChI Key: JIZUDZXTZPOWIF-UHFFFAOYSA-N
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Description

N-[(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methyl]-5-fluoro-N,6-dimethylpyrimidin-4-amine is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrazine ring fused with a piperidine ring, and a pyrimidine moiety substituted with fluorine and methyl groups. The intricate arrangement of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methyl]-5-fluoro-N,6-dimethylpyrimidin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrazine core, which is achieved through cyclization reactions involving appropriate precursors. The piperidine ring is then introduced via nucleophilic substitution reactions, followed by the attachment of the pyrimidine moiety through condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to streamline the process. The scalability of the synthesis is crucial for its application in various fields, and industrial methods often focus on cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

N-[(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methyl]-5-fluoro-N,6-dimethylpyrimidin-4-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

N-[(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methyl]-5-fluoro-N,6-dimethylpyrimidin-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methyl]-5-fluoro-N,6-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting anticancer effects. The precise molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

N-[(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methyl]-5-fluoro-N,6-dimethylpyrimidin-4-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that are not observed in other related compounds.

Properties

Molecular Formula

C21H26FN7

Molecular Weight

395.5 g/mol

IUPAC Name

N-[[1-(2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl]methyl]-5-fluoro-N,6-dimethylpyrimidin-4-amine

InChI

InChI=1S/C21H26FN7/c1-14-19(22)21(25-13-24-14)27(2)12-15-5-8-28(9-6-15)20-18-11-17(16-3-4-16)26-29(18)10-7-23-20/h7,10-11,13,15-16H,3-6,8-9,12H2,1-2H3

InChI Key

JIZUDZXTZPOWIF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=N1)N(C)CC2CCN(CC2)C3=NC=CN4C3=CC(=N4)C5CC5)F

Origin of Product

United States

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